1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid
Description
Properties
CAS No. |
1060806-15-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChI Key |
SUTDMQTZKILBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the carboxylic acid group, though the cyclopropane ring and pyridine moiety remain resistant to typical oxidants. Key reactions include:
-
Potassium permanganate (KMnO₄) : Converts the carboxylic acid to a ketone under acidic conditions.
-
Chromium trioxide (CrO₃) : Achieves similar transformations with controlled selectivity.
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Oxidation of acid | KMnO₄/H₂SO₄ | Ketone derivative | Acidic aqueous |
Reduction Reactions
Reduction typically targets the carboxylic acid group or stabilizes reactive intermediates:
-
Lithium aluminum hydride (LiAlH₄) : Reduces the carboxylic acid to a primary alcohol.
-
Hydrogenation (H₂/Pd/C) : Can reduce the cyclopropane ring to a more stable alkane under high pressure.
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Reduction of acid | LiAlH₄ | Primary alcohol | Dry ether |
Substitution Reactions
The pyridine moiety enables electrophilic substitution, while the cyclopropane ring participates in nucleophilic reactions:
-
Electrophilic substitution : Pyridine undergoes nitration or halogenation at positions para to the methyl group.
-
Nucleophilic substitution : Cyclopropane carbons react with strong nucleophiles (e.g., Grignard reagents) under basic conditions .
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Pyridine nitration | HNO₃/H₂SO₄ | Nitro-substituted | Fuming sulfuric acid |
Cyclopropanation Reactions
The compound’s cyclopropane ring is synthesized via:
-
Diazoacetate coupling : Reaction of 2-methyl-4-pyridinecarboxaldehyde with tert-butyl diazoacetate under catalytic conditions (e.g., copper(I) triflate) .
-
Asymmetric synthesis : Achieved using chiral catalysts to generate enantiomerically pure cyclopropane derivatives .
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Cyclopropanation | tert-Butyl diazoacetate | Cyclopropane derivative | CuOTf, THF, RT |
Hydrolysis Reactions
Ester derivatives of the compound undergo hydrolysis to regenerate the carboxylic acid:
-
Alkaline hydrolysis : Sodium or potassium hydroxide in aqueous alcohol (e.g., methanol) cleaves ester groups .
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Ester hydrolysis | NaOH/EtOH | Carboxylic acid | Aqueous ethanol |
Coupling Reactions
The compound participates in amide bond formation and reductive amination:
-
Amide synthesis : Reaction with amines (e.g., (2S,3S)-2-amino-3-methylpentyl) under coupling agents like HATU .
-
Reductive amination : Formation of amine derivatives using sodium cyanoborohydride .
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Amide coupling | HATU/DIPEA | Amide derivative | DMF, RT |
Key Mechanistic Insights
-
Stereoselectivity : Cyclopropanation reactions show diastereomeric outcomes influenced by catalyst choice and steric effects .
-
Reactivity trends : The pyridine ring’s electron-deficient nature directs electrophilic substitution to specific positions, while the cyclopropane ring’s strain enables nucleophilic attack .
This compound’s reactivity profile highlights its utility in medicinal chemistry for designing rigid, bioactive scaffolds.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has shown promise in the development of pharmaceutical agents, particularly as a potential anti-cancer drug. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, including c-MET, which is implicated in several cancers such as lung, breast, and gastric cancers . The modulation of c-MET kinase activity can lead to the development of targeted therapies for hyperproliferative diseases.
Studies have highlighted the compound's potential biological activities, including:
- Antimicrobial Properties: The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: Preliminary research suggests that it may reduce inflammation, which could be beneficial in treating chronic inflammatory conditions.
Chemical Research
In organic chemistry, this compound is utilized as a reagent and building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation Reactions: Using reagents like potassium permanganate to form oxidized derivatives.
- Reduction Reactions: Employing lithium aluminum hydride or sodium borohydride for producing reduced forms.
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of cyclopropyl derivatives found that compounds similar to this compound exhibited selective inhibition of c-MET kinase activity. The results indicated significant tumor growth suppression in preclinical models of breast and lung cancer .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of pyridine derivatives demonstrated that this compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This positions the compound as a promising lead for antibiotic development.
Mechanism of Action
The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substitution pattern significantly influences reactivity and biological activity. Comparisons include:
- Electronic Effects : The 2-methyl group in the target compound donates electron density via inductive effects, stabilizing the pyridine ring. In contrast, 2-chloro analogs (e.g., 1060811-78-0) exhibit electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
- Biological Relevance : The 2-methylpyridinyl moiety may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 3,4-dichlorophenyl derivatives) .
Cyclopropane Ring Modifications
Variations in the cyclopropane ring’s functional groups alter metabolic stability and synthetic accessibility:
- Metabolism : The carboxylic acid group in the target compound undergoes activation to a CoA thioester intermediate, followed by cyclopropane ring cleavage to yield β-hydroxybutyrate . Amine or nitrile derivatives resist this degradation, enhancing pharmacokinetic stability .
Biological Activity
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- CAS Number : 484654-49-1
The presence of the pyridine ring and the cyclopropane moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, suggesting potential roles in modulating enzymatic pathways crucial for disease processes .
- Antioxidant Activity : It may influence oxidative stress responses by interacting with proteins involved in cellular defense mechanisms, such as the Nrf2 pathway, which regulates antioxidant enzyme expression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids exhibit activity against certain pathogens, indicating a potential application in antimicrobial therapy .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Interaction
A study focused on the compound's ability to inhibit key enzymes involved in metabolic processes. It was found that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity. This suggests potential therapeutic applications in metabolic disorders.
Case Study 2: Antioxidant Mechanism
In vitro tests demonstrated that this compound activates the Nrf2 signaling pathway, resulting in increased expression of antioxidant genes. This mechanism highlights its potential role in protecting cells from oxidative damage associated with chronic diseases .
Q & A
Q. What are the recommended synthetic routes for 1-(2-methyl-pyridin-4-yl)-cyclopropanecarboxylic acid, and what factors influence yield optimization?
Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pyridine derivatives. For example:
- Cyclopropane ring formation : Use 1,2-dibromoethane or analogous reagents under basic conditions to generate the cyclopropane moiety. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield due to ring strain .
- Pyridine functionalization : Coupling 2-methylpyridine-4-carboxylic acid with cyclopropane precursors via Pd-catalyzed cross-coupling or nucleophilic substitution. Catalytic systems (e.g., Pd(PPh₃)₄) and protecting groups (e.g., tert-butyl esters) are critical for regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- NMR : Use deuterated DMSO or CDCl₃ to resolve cyclopropane proton splitting (δ ~1.0–2.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm). 2D-COSY and HSQC aid in confirming stereochemistry and coupling patterns .
- Mass spectrometry : High-resolution ESI-MS in negative ion mode detects the deprotonated molecular ion ([M–H]⁻). Fragmentation patterns (e.g., loss of CO₂) validate the carboxylic acid group .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential pyridine vapor release.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals. Cyclopropane ring distortion may require high-resolution data (≤1.0 Å) for accurate bond-length measurements.
- Refinement : Employ SHELXL for small-molecule refinement. Challenges include modeling thermal motion in the cyclopropane ring and mitigating twinning in polar space groups .
Q. What computational methods (e.g., DFT, MD) are suitable for studying its electronic properties and reactivity?
- DFT : Use B3LYP/6-31G(d) to calculate cyclopropane ring strain (~27 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyridine moiety’s π-π stacking potential .
Q. How can structure-activity relationship (SAR) studies guide its application in prion disease research?
- Analog synthesis : Modify the pyridine substituents (e.g., fluorine at position 2) to enhance blood-brain barrier permeability.
- In vitro assays : Test inhibition of prion protein aggregation using Thioflavin T fluorescence. Correlate cyclopropane rigidity with binding affinity to β-sheet-rich structures .
Q. How should researchers address contradictory data in analytical or biological assays?
- Analytical conflicts : Cross-validate NMR and LC-MS results with independent synthetic batches. For crystallographic discrepancies, re-refine data using SHELXE to check for missed symmetry .
- Biological variability : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics. Control for solvent effects (e.g., DMSO concentration ≤0.1%) in cell-based studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
